molecular formula C11H16O3 B053693 1-O-Benzyl-2-O-methylglycerol CAS No. 121348-74-1

1-O-Benzyl-2-O-methylglycerol

Cat. No.: B053693
CAS No.: 121348-74-1
M. Wt: 196.24 g/mol
InChI Key: XWFZEOQPMROJSH-UHFFFAOYSA-N
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Description

1-O-Benzyl-2-O-methylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

121348-74-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methoxy-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C11H16O3/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

XWFZEOQPMROJSH-UHFFFAOYSA-N

SMILES

COC(CO)COCC1=CC=CC=C1

Canonical SMILES

COC(CO)COCC1=CC=CC=C1

Synonyms

1-B-2-MG
1-O-benzyl-2-O-methylglycerol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol (6.73 g) and 80% HOAc (50 ml) were combined in a 100 ml flask and heated at reflux for three hours. The heat was removed and the reaction mixture was allowed to cool to room temperature. The reaction was neutralized with 10% KOH and extracted with ether. The ether layer was dried (MgSO4) before the solvent was removed in vacuo. Purification of the residue was obtained by column chromatography (150 ml silica gel; hexanes:ethyl acetate, gradient 5:1-0:1). The pure compound 14, rac-1-O-benzyl-2-O-methylglycerol, was obtained as a clear oil (1.84 g, 59.7% yield).
Name
rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
59.7%

Synthesis routes and methods II

Procedure details

4.2 g of 2b was dissolved in 10 ml of tetrahydrofuran at 0° C. A solution of BH3 in tetrahydrofuran (1M, 30 ml) was added slowly, under stirring. Stirring was continued for 48 hours at room temperature. The mixture was then cooled to 0° C., quenched with cold water and extracted with diethyl ether. The solvent was eliminated and the crude product was chromatographed (eluent petroleum ether/diethyl ether, successively 80:20 and 70:30 by volume), yielding 2.6 g of 3b (62%).
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

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